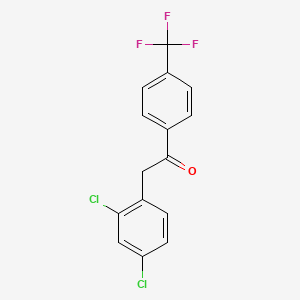

2-(2,4-Dichloro-phenyl)-1-(4-trifluoromethyl-phenyl)ethanone

Cat. No. B8299273

M. Wt: 333.1 g/mol

InChI Key: HUEBOLDOEBTELJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09346757B2

Procedure details

A solution of 6 g of 2,4-Dichloro-1-iodo-benzene, 15.7 g of Cs2CO3, 63 mg of Pd(dba)2 (Bis(dibenzylidenacetonpalladium), 127 mg of Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene) and 8.3 g of 1-(4-Trifluoromethyl-phenyl)ethanone in 45 ml of dioxane was heated under argon for 30 min at 150° C. by microwave irradiation. After cooling to room temperature and dilution with saturated aqueous sodium hydrogen carbonate solution, the reaction mixture was filtered through a chem Elut® cartridge by eluting with ethyl acetate. The solvents were removed under reduced pressure and the crude product was purified by chromatography on silica gel eluting with a gradient of n-heptane/ethyl acetate. The fractions containing the product were combined and the solvent evaporated under reduced pressure. Yield: 9.1 g.

Name

Cs2CO3

Quantity

15.7 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1I.C([O-])([O-])=O.[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.[F:58][C:59]([F:70])([F:69])[C:60]1[CH:65]=[CH:64][C:63]([C:66](=[O:68])[CH3:67])=[CH:62][CH:61]=1>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:67][C:66]([C:63]1[CH:64]=[CH:65][C:60]([C:59]([F:58])([F:69])[F:70])=[CH:61][CH:62]=1)=[O:68] |f:1.2.3,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC(=C1)Cl)I

|

|

Name

|

Cs2CO3

|

|

Quantity

|

15.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

127 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

|

|

Name

|

|

|

Quantity

|

8.3 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=CC=C(C=C1)C(C)=O)(F)F

|

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

|

|

Quantity

|

63 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

dilution with saturated aqueous sodium hydrogen carbonate solution, the reaction mixture was filtered through a chem Elut® cartridge

|

WASH

|

Type

|

WASH

|

|

Details

|

by eluting with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvents were removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product was purified by chromatography on silica gel eluting with a gradient of n-heptane/ethyl acetate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The fractions containing the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent evaporated under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(C=CC(=C1)Cl)CC(=O)C1=CC=C(C=C1)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |